REACTION_CXSMILES
|
[CH2:1]([O:3]C[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CCCCCCCCCCCC>C(OCOCC)C>[CH2:2]=[C:1]=[O:3].[CH2:10]=[C:9]1[O:8][C:6](=[O:7])[CH2:5]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCC(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet
|
Type
|
CUSTOM
|
Details
|
was placed in a 30° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3]C[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CCCCCCCCCCCC>C(OCOCC)C>[CH2:2]=[C:1]=[O:3].[CH2:10]=[C:9]1[O:8][C:6](=[O:7])[CH2:5]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OCCC(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet
|
Type
|
CUSTOM
|
Details
|
was placed in a 30° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |